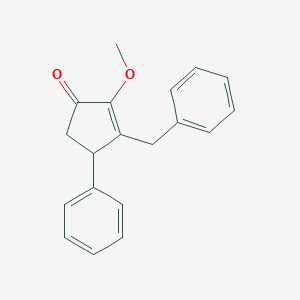
3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-苄基-2-甲氧基-4-苯基环戊-2-烯-1-酮是一种有机化合物,其特征在于环戊烯环上被苄基、甲氧基和苯基取代。
准备方法
合成路线和反应条件
3-苄基-2-甲氧基-4-苯基环戊-2-烯-1-酮的合成通常涉及以下步骤:
环戊烯环的形成: 这可以通过二烯和亲二烯体的狄尔斯-阿尔德反应实现。
苄基的引入: 此步骤通常涉及使用苄基氯和路易斯酸催化剂的傅克烷基化反应。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统以确保一致的质量和产量。
化学反应分析
反应类型
3-苄基-2-甲氧基-4-苯基环戊-2-烯-1-酮可以进行各种化学反应,包括:
氧化: 使用高锰酸钾或三氧化铬等氧化剂。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 亲核取代反应可能发生在苄基或甲氧基上。
常用试剂和条件
氧化: 酸性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 甲醇中的甲醇钠用于甲氧基取代。
主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或烷烃。
取代: 形成取代的环戊烯衍生物。
科学研究应用
3-苄基-2-甲氧基-4-苯基环戊-2-烯-1-酮在科学研究中具有多种应用:
化学: 用作有机合成的构建块,以及配位化学中的配体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索其作为医药中间体的潜力。
工业: 用于合成先进材料和特种化学品.
作用机制
3-苄基-2-甲氧基-4-苯基环戊-2-烯-1-酮的作用机制涉及其与特定分子靶标的相互作用。例如,在生物系统中,它可能与酶或受体相互作用,调节其活性。 确切的途径和靶标可能因具体应用和使用环境而异 .
相似化合物的比较
类似化合物
3-苄基-2-甲氧基-4-苯基环戊-2-烯-1-醇: 类似的结构,但具有羟基而不是酮。
3-苄基-2-甲氧基-4-苯基环戊-2-烯-1-胺: 类似的结构,但具有胺基而不是酮。
独特性
生物活性
3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one (CAS No. 819814-19-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on available research findings.
Molecular Formula: C19H18O2
Molecular Weight: 290.35 g/mol
IUPAC Name: this compound
Structure: The compound features a cyclopentene ring with methoxy and phenyl substituents, contributing to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammation. This effect is particularly relevant in the context of diseases such as arthritis and other inflammatory disorders.
Anticancer Activity
Preliminary studies highlight the potential anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest, although further research is needed to fully elucidate these pathways.
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of several derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Evaluation : In a model for acute inflammation, the compound significantly reduced paw edema in rats when administered at doses ranging from 10 to 50 mg/kg, demonstrating dose-dependent efficacy .
- Cytotoxicity Assay : In vitro assays using MTT reduction showed that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 15 µM .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Cyclopentene Ring : Utilizing cyclization reactions starting from appropriate precursors.
- Substitution Reactions : Introducing methoxy and benzyl groups through nucleophilic substitution or electrophilic aromatic substitution methods.
Comparative Analysis
To illustrate the unique properties and activities of this compound, it can be compared with similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | Yes | No |
| Compound B | High | Moderate | Yes |
| This compound | High | Yes | Yes |
属性
CAS 编号 |
819814-19-2 |
|---|---|
分子式 |
C19H18O2 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
3-benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C19H18O2/c1-21-19-17(12-14-8-4-2-5-9-14)16(13-18(19)20)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
InChI 键 |
CAIVIVBMILYROV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















